molecular formula C6H16Cl2N2 B1603857 4-Methylpiperidin-4-amine dihydrochloride CAS No. 483366-98-9

4-Methylpiperidin-4-amine dihydrochloride

Cat. No.: B1603857
CAS No.: 483366-98-9
M. Wt: 187.11 g/mol
InChI Key: LLZTYVDALMFSFT-UHFFFAOYSA-N
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Description

4-Methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C₆H₁₆Cl₂N₂. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives of this compound.

Scientific Research Applications

4-Methylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes, resulting in various physiological effects.

Comparison with Similar Compounds

4-Methylpiperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

    N-Methylpiperidin-4-amine dihydrochloride: Similar in structure but with different substituents, leading to variations in chemical properties and applications.

    4-Aminopiperidine: Lacks the methyl group, resulting in different reactivity and uses.

    N,N-Dimethylpiperidin-4-amine:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for a variety of research and industrial applications.

Properties

IUPAC Name

4-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6(7)2-4-8-5-3-6;;/h8H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZTYVDALMFSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610669
Record name 4-Methylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483366-98-9
Record name 4-Methylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 2
4-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 3
4-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 4
4-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 5
4-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 6
4-Methylpiperidin-4-amine dihydrochloride

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